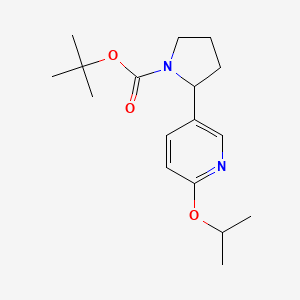

tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate

Beschreibung

tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring fused with a pyridine moiety. The pyridine ring is substituted at the 6-position with an isopropoxy group (–OCH(CH₃)₂), while the pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the isopropoxy substituent and steric hindrance from the tert-butyl group, which may enhance metabolic stability.

Eigenschaften

Molekularformel |

C17H26N2O3 |

|---|---|

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

tert-butyl 2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O3/c1-12(2)21-15-9-8-13(11-18-15)14-7-6-10-19(14)16(20)22-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3 |

InChI-Schlüssel |

ZHJZBIFAISQFAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-carboxylat beinhaltet in der Regel die folgenden Schritte:

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers, wie z. B. eines 1,4-Diamins oder eines 1,4-Diketons, synthetisiert werden.

Anlagerung des Pyridinrings: Der Pyridinring kann durch eine Kupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung eines Boronsäurederivats des Pyridinrings und eines halogenierten Pyrrolidinzwischenprodukts eingeführt werden.

Einführung der Isopropoxygruppe: Die Isopropoxygruppe kann durch eine Etherifizierungsreaktion unter Verwendung von Isopropylalkohol und einer geeigneten Abgangsgruppe, wie z. B. einem Halogenid oder einem Tosylat, eingeführt werden.

Schutz mit der tert-Butylgruppe: Die tert-Butylgruppe kann durch eine Carbamathildungsreaktion unter Verwendung von tert-Butylchlorformiat und einer geeigneten Base, wie z. B. Triethylamin, eingeführt werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von tert-Butyl-2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-carboxylat kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prozessoptimierung umfassen, um Abfall zu minimieren und die Produktionskosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyridinring, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können am Pyridinring oder am Pyrrolidinring stattfinden, was zur Bildung von reduzierten Derivaten führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Isopropoxygruppe oder der tert-Butylgruppe, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Alkylhalogenide, Acylchloride und Sulfonylchloride.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von N-Oxiden und anderen oxidierten Derivaten.

Reduktion: Bildung von reduzierten Derivaten, wie z. B. Dihydropyridin- oder Tetrahydropyridinderivaten.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von der Art des eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, über verschiedene Mechanismen interagieren, darunter:

Hemmung der Enzymaktivität: Die Verbindung kann an die aktive Stelle eines Enzyms binden und so verhindern, dass sein normales Substrat bindet und somit seine Aktivität hemmt.

Rezeptormodulation: Die Verbindung kann an einen Rezeptor binden und diesen entweder aktivieren (Agonist) oder blockieren (Antagonist), was zu Veränderungen in zellulären Signalwegen führt.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various mechanisms, including:

Inhibition of Enzyme Activity: The compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity.

Receptor Modulation: The compound may bind to a receptor, either activating it (agonist) or blocking it (antagonist), leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity and Bioavailability Diisopropylamino (–N(iPr)₂): This bulky, lipophilic group significantly enhances blood-brain barrier (BBB) penetration, as seen in CNS-active analogs . Isopropoxy (–O-iPr) vs. Hydroxyl (–OH): Introduces polarity, reducing BBB penetration but improving solubility for intravenous formulations .

Impact on Target Engagement Thiol (–SH): Forms disulfide bonds or covalent adducts with cysteine residues in enzymes, enabling irreversible inhibition (e.g., protease inhibitors) . Amino (–NH₂, –NHMe): Facilitates hydrogen bonding with aspartate or glutamate residues in receptors, enhancing selectivity for aminergic targets (e.g., GPCRs) .

Ring System Modifications

- Pyrrolidine vs. Piperidine : Piperidine analogs (e.g., ) exhibit larger ring sizes, altering conformational flexibility and binding pocket compatibility. For example, the piperidine analog of the target compound has a molecular weight of 302.40 g/mol and may adopt distinct bioactive conformations .

Biologische Aktivität

tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrolidine ring, a tert-butyl group, and an isopropoxy-pyridine moiety, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.4 g/mol

The compound's structure allows for various modifications, making it a versatile scaffold for drug development.

Research indicates that this compound may interact with several biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes. These interactions can lead to various physiological effects, including modulation of inflammatory responses and potential neuroprotective effects.

Interaction Studies

Studies using techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays have been employed to assess the binding affinity of this compound to specific receptors. For example, preliminary findings suggest that it may exhibit affinity towards the sphingosine 1-phosphate (S1P) receptors, which are involved in immune responses and neuroprotection.

Biological Activity

The biological activity of this compound has been evaluated in various in vitro and in vivo models:

In Vitro Studies

- Cell Proliferation Assays : The compound was tested on various cancer cell lines, revealing potential anti-proliferative effects.

- Inflammation Models : It showed promise in reducing cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory properties .

In Vivo Studies

- Neuroprotective Effects : In animal models of neuroinflammation, the compound demonstrated protective effects on neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

- Cardiovascular Implications : Studies have indicated that it may influence vascular tone through modulation of endothelial function.

Case Studies

Several case studies highlight the compound's potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.